![molecular formula C14H22N2O3 B14240938 Benzyl [5-hydroxy-4-(methylamino)pentyl]carbamate CAS No. 586964-38-7](/img/structure/B14240938.png)
Benzyl [5-hydroxy-4-(methylamino)pentyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl [5-hydroxy-4-(methylamino)pentyl]carbamate is an organic compound with a complex structure that includes a benzyl group, a hydroxyl group, a methylamino group, and a carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl [5-hydroxy-4-(methylamino)pentyl]carbamate typically involves multiple stepsThe hydroxyl group can be introduced via oxidation reactions, and the final product is obtained after deprotection of the carbamate group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl [5-hydroxy-4-(methylamino)pentyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can revert it back to the alcohol form.
Aplicaciones Científicas De Investigación
Benzyl [5-hydroxy-4-(methylamino)pentyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Benzyl [5-hydroxy-4-(methylamino)pentyl]carbamate involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, modification of protein structures, and interference with cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl (5-hydroxypentyl)carbamate
- Benzyl (1-hydroxy-4-methylpentan-2-yl)carbamate
- Benzyl (tetrahydro-2H-pyran-3-yl)carbamate
Uniqueness
Benzyl [5-hydroxy-4-(methylamino)pentyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
586964-38-7 |
|---|---|
Fórmula molecular |
C14H22N2O3 |
Peso molecular |
266.34 g/mol |
Nombre IUPAC |
benzyl N-[5-hydroxy-4-(methylamino)pentyl]carbamate |
InChI |
InChI=1S/C14H22N2O3/c1-15-13(10-17)8-5-9-16-14(18)19-11-12-6-3-2-4-7-12/h2-4,6-7,13,15,17H,5,8-11H2,1H3,(H,16,18) |
Clave InChI |
POZGJRSEKUJRPB-UHFFFAOYSA-N |
SMILES canónico |
CNC(CCCNC(=O)OCC1=CC=CC=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,5R)-5-Methyl-1-(trifluoromethyl)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14240872.png)
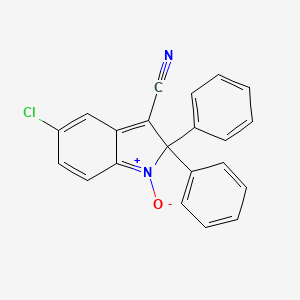
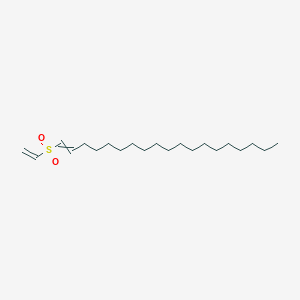
![Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane](/img/structure/B14240881.png)
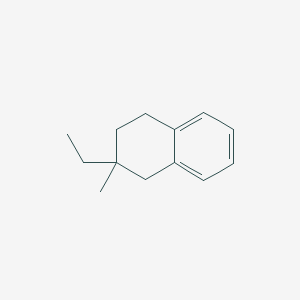
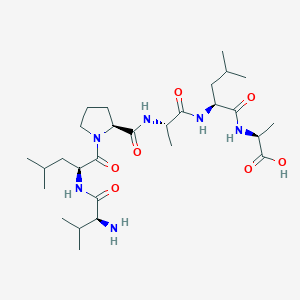
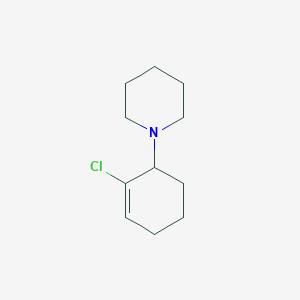
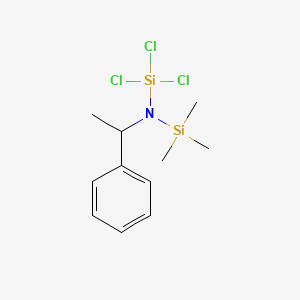
![1-[2,6-Dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B14240926.png)
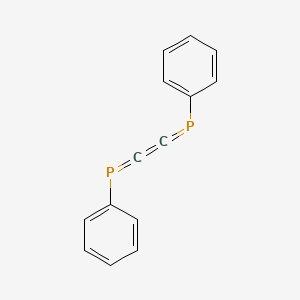
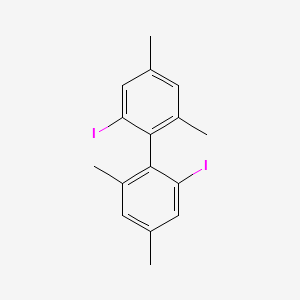
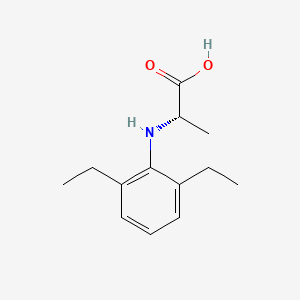
![2-({2-[(E)-(1-Phenylethylidene)amino]ethyl}sulfanyl)ethan-1-ol](/img/structure/B14240945.png)
![Ethanamine, 2-[(1-methyl-1H-pyrazol-5-yl)phenylmethoxy]-](/img/structure/B14240949.png)
